molecular formula C9H13ClO B2552629 1-(3-Bicyclo[4.1.0]heptanyl)-2-chloroethanone CAS No. 2008278-62-2

1-(3-Bicyclo[4.1.0]heptanyl)-2-chloroethanone

Cat. No. B2552629
CAS RN: 2008278-62-2
M. Wt: 172.65
InChI Key: PEEDVVAACKZQIS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chlorinated bicyclic compounds is a topic of interest in several studies. For instance, the chlorination of bicyclo[2,2,1]heptane (norbornylane) with sulfuryl chloride has been explored to produce mono- and dichloro products, such as norbornyl chloride . Another study reports the synthesis of a non-chiral, rigid bicyclic compound from dimethyl-meso-2,5-dibromohexanedioate, which involves double alkylation with 1-bromo-2-chloroethane . These methods could potentially be adapted for the synthesis of 1-(3-Bicyclo[4.1.0]heptanyl)-2-chloroethanone by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of chlorinated bicyclic compounds has been determined using X-ray crystallography. For example, the structure of endo-6,syn-7-dichloro-exo-6-phenylsulfonylbicyclo[3.1.1]heptane was established, showing axial orientation of the phenylsulfonyl group and equatorial positions of the chlorine atoms . Similarly, the crystal structure of cis-6-chloro-trans-7-chloro-cis-bicyclo[3,2,0]heptan-2-one was solved, revealing nonplanar rings . These findings suggest that the molecular structure of this compound would also exhibit specific stereochemistry that could be elucidated using similar analytical techniques.

Chemical Reactions Analysis

The reactivity of chlorinated bicyclic compounds has been studied in various contexts. For instance, the addition of 2,4-dinitrobenzenesulphenyl chloride to a bicyclic compound resulted in a specific exo attack on the endocyclic double bond . Another study demonstrated the transformation of terminal alkenes into chloroiodoalkanes, which could be further reacted to produce various synthetic products . These studies indicate that chlorinated bicyclic compounds like this compound could participate in a range of chemical reactions, potentially leading to diverse derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated bicyclic compounds are often characterized by their crystalline structure and hydrogen-bonding capabilities. For example, the crystal structures of 2-chlorobicyclo[2.2.1]hept-5-en-2-carboxamide revealed H-bonded dimers with distinct orientations of the bicyclic portion . These properties are crucial for understanding the behavior of such compounds in different environments and could be relevant for the analysis of this compound.

Scientific Research Applications

Gold(III)-Catalyzed Cyclization

1-(3-Bicyclo[4.1.0]heptanyl)-2-chloroethanone is involved in gold(III)-catalyzed cyclization processes. A study by Hines, Eason, and Siebert (2017) on the Ohloff–Rautenstrauch rearrangement highlights the economic formation of the bicyclo[4.1.0]heptane substructure, a feature of several natural products, through gold(III)-mediated cycloisomerization of a 5-acetoxy-1,6-enyne. This process demonstrates high regio- and stereocontrol, indicating its potential in the synthesis of complex organic structures (Hines, Eason, & Siebert, 2017).

Aerobic Biodegradation of Contaminants

The compound's structural similarity to 1,2-dichloroethane (1,2-DCA) makes it relevant to studies on the aerobic biodegradation of groundwater contaminants. A study by Hirschorn et al. (2004) identified two distinct enzymatic pathways for the aerobic biodegradation of 1,2-DCA, which could be relevant for understanding the degradation behavior of similar compounds (Hirschorn et al., 2004).

Synthesis and Chemistry

The synthesis and chemistry of similar bicyclo compounds, like Bicyclo[4.1.0]hept-1,6-ene, provide insights into the reactivity and potential applications of this compound. A study by Billups et al. (1996) on Bicyclo[4.1.0]hept-1,6-ene, details its formation, reactivity, and potential for forming complex organic molecules (Billups et al., 1996).

Potential in Asymmetric Synthesis

Marigo et al. (2006) explored the organocatalytic asymmetric one-pot Michael-Darzens condensation, creating highly functionalized complex epoxycyclohexanone derivatives with up to four chiral centers. The use of compounds like this compound in such reactions could potentially contribute to the synthesis of optically active products useful in the life-science industry (Marigo et al., 2006).

Safety and Hazards

As with any chemical compound, handling “1-(3-Bicyclo[4.1.0]heptanyl)-2-chloroethanone” would require appropriate safety measures. The specific safety and hazard information would depend on various factors including its reactivity, toxicity, and volatility .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and reactivity. If it shows interesting properties, it could be investigated for potential applications in various fields such as materials science or medicinal chemistry .

properties

IUPAC Name

1-(3-bicyclo[4.1.0]heptanyl)-2-chloroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClO/c10-5-9(11)7-2-1-6-3-8(6)4-7/h6-8H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEEDVVAACKZQIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2C1C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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